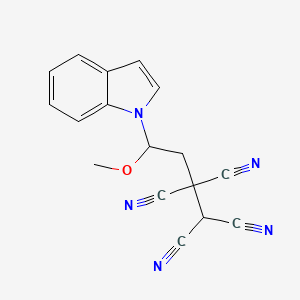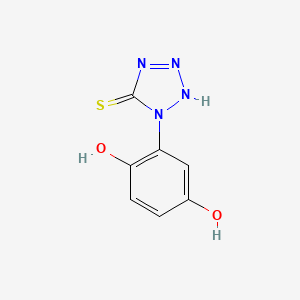
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is a synthetic organic compound that features an indole moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the use of 4-methoxybutane-1,1,2,2-tetracarbonitrile as a starting material, which is then reacted with 1H-indole under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole moiety allows for electrophilic substitution reactions, which can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylindole
- 4-(1H-Indol-3-yl)butan-2-one
Uniqueness
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which combines an indole moiety with a tetracarbonitrile group. This combination imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
Propiedades
| 96318-64-8 | |
Fórmula molecular |
C17H13N5O |
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
4-indol-1-yl-4-methoxybutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C17H13N5O/c1-23-16(8-17(11-20,12-21)14(9-18)10-19)22-7-6-13-4-2-3-5-15(13)22/h2-7,14,16H,8H2,1H3 |
Clave InChI |
BDRVPPIPOXPBPS-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(C#N)(C#N)C(C#N)C#N)N1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/no-structure.png)
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)


![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)


![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
